3-Isoxazol-4-YL-propionic acid

Overview

Description

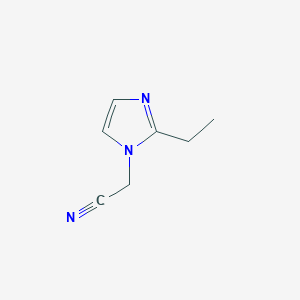

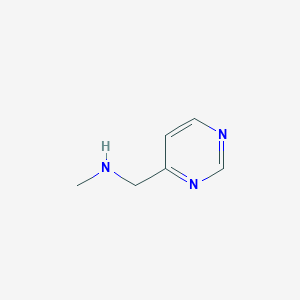

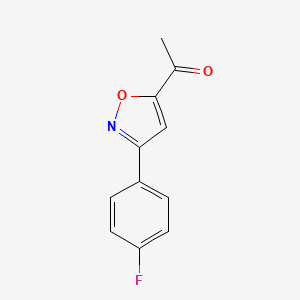

3-Isoxazol-4-YL-propionic acid is a compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) . This indicates that the compound contains six carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific isoxazole derivative. For instance, the heterocyclization of O-allylated propynone oximes initiated by AuCl3 can afford isoxazol-4-yl gold (III) chloride . Subsequent Claisen-type rearrangement can yield trisubstituted isoxazoles .Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 141.13 . The compound’s InChI code is 1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) .Scientific Research Applications

Larvicidal Activity

3-Isoxazol-4-YL-propionic acid derivatives have shown effective larvicidal activity against Aedes aegypti larvae, a major vector of diseases like dengue fever, yellow fever, and Zika virus. A study synthesized and tested twenty 3,5-disubstituted isoxazoles, highlighting that modifications in the C-5 side-chain of these compounds significantly affect their larvicidal efficacy. The propionic acid derivatives were found to possess much better larvicidal activity than their propan-1-ol counterparts, indicating the potential of these compounds in mosquito control strategies (da Silva-Alves et al., 2013).

Antagonists for α4β1 Integrin

Isoxazol-4-YL-propionic acid derivatives have also been explored for their potential as α4β1 integrin antagonists, which play a significant role in cell adhesion and migration, implicating their use in treating inflammatory and autoimmune diseases. One study developed a series of isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives showing potent antagonistic activity against α4β1 integrin. These compounds could provide a therapeutic approach for diseases where the α4β1 integrin is involved, such as multiple sclerosis and inflammatory bowel disease (Duplantier et al., 2001).

Generation of Multifunctionalized Isoxazoles

The generation of 4-isoxazolyl anion species from unsubstituted isoxazole has facilitated the synthesis of multifunctionalized isoxazoles, showcasing the versatility of this compound in synthetic chemistry. This method has enabled the efficient synthesis of isoxazolyl boronate, boronic acid, and stannane derivatives, which are valuable building blocks in organic synthesis and drug development (Morita et al., 2016).

AMPA Receptor Agonism

(S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid, a derivative of this compound, has been identified as a potent and selective agonist at the GluR5 subtype of ionotropic glutamate receptors. This compound represents a new structural class of GluR5 agonists, potentially useful for neurological research and the development of treatments for diseases related to glutamate dysfunction (Brehm et al., 2003).

Future Directions

The future directions in the field of isoxazole research include the development of new eco-friendly synthetic strategies . There is also a need to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Furthermore, the development of new isoxazole derivatives based on the most recent knowledge emerging from the latest research is of prime importance .

Biochemical Analysis

Biochemical Properties

3-Isoxazol-4-YL-propionic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase and lipoxygenase, influencing their catalytic activities. These interactions are primarily mediated through the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their catalytic activities. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall bioavailability and efficacy of this compound, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, and its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components. These processes determine the localization and accumulation of this compound, which in turn affects its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound within cells is essential for its role in modulating cellular processes .

properties

IUPAC Name |

3-(1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXIJTDOCXJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629714 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141501-27-1 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,2-oxazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

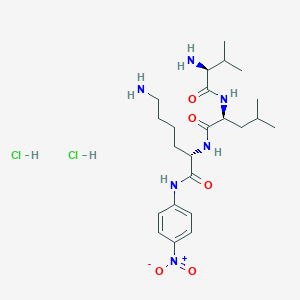

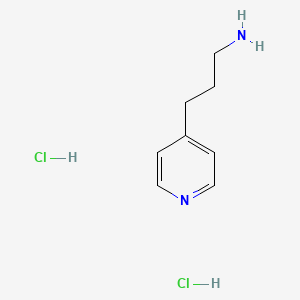

![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)